Cyclohexanehexone

Catalog No.
S749526
CAS No.
527-31-1
M.F
C6O6
M. Wt
168.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanehexone

CAS Number

527-31-1

Product Name

Cyclohexanehexone

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone

Molecular Formula

C6O6

Molecular Weight

168.06 g/mol

InChI

InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

PKRGYJHUXHCUCN-UHFFFAOYSA-N

SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O

The exact mass of the compound Cyclohexanehexone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclohexanehexone (CAS 527-31-1), also known as triquinoyl or hexaketocyclohexane, is a cyclic oxocarbon composed entirely of six adjacent carbonyl groups. In procurement and materials science, it is primarily sourced for two high-value applications: as an ultra-high-capacity organic cathode material for next-generation metal-ion batteries, and as a highly symmetric, hexafunctional precursor for synthesizing extended π-conjugated covalent organic frameworks (COFs) and nitrogen-doped carbon networks. Unlike conventional organic molecules that offer limited redox sites, cyclohexanehexone's fully oxygenated ring enables a theoretical six-electron redox reaction, unlocking exceptional energy densities[1]. Furthermore, its D3h-symmetric hexaketone structure allows for complete condensation with diamines or urea, facilitating the bottom-up synthesis of rigid, multi-redox-site pyrazine derivatives and C2N-type materials that are highly sought after in advanced electrocatalysis and aqueous energy storage [2].

Research Fit

Redox-active cathode/anode material with six-carbonyl core
Compatible with ionic liquid and organic carbonate electrolytes
Available as octahydrate; thermal conversion to anhydrous form for electrochemical studies

Substituting cyclohexanehexone with more common quinones or related oxocarbons severely compromises theoretical capacity and structural symmetry. Benzoquinone (BQ) and its derivatives are limited to a two-electron redox process, capping their theoretical capacity at approximately 496 mAh/g[1]. Even closely related oxocarbon salts, such as dilithium or disodium rhodizonate (Li2C6O6 / Na2C6O6), can only undergo a four-electron transfer, yielding practical capacities between 501 and 589 mAh/g, and often suffer from irreversible crystallographic phase transitions during cycling [2]. In synthetic applications, utilizing simpler diketones or tetraketones fails to produce the highly extended, multi-site hexaazatriphenylene networks required for stable, dissolution-resistant aqueous battery cathodes [3]. Cyclohexanehexone is strictly required when a full six-electron transfer or a complete hexafunctional condensation is critical to the material's performance.

Substitution Risk

Carbonyl count mismatch
Reducing from six to four or two carbonyls may directly lower electron-transfer capacity; oxocarbon-class compounds are not interchangeable
Hydroxyl interference
Partially reduced congeners containing –OH groups can shift discharge voltage and increase solubility in polar electrolytes, limiting substitution
Anhydrous vs. hydrated forms
Anhydrous C₆O₆ lattice exhibits limited solubility in ionic liquids critical for cycling stability; hydrated or salt forms may not replicate this behavior

Ultra-High Specific Capacity via Six-Electron Redox Reaction

Cyclohexanehexone's fully oxygenated structure allows it to undergo a complete six-electron redox reaction, drastically outperforming standard organic cathodes. In lithium-ion battery evaluations, cyclohexanehexone delivered a reversible specific capacity of 902 mAh/g at 20 mA/g, corresponding to an energy density of 1533 Wh/kg [1]. In contrast, dilithium rhodizonate is limited to a four-electron transfer (theoretical capacity ~560 mAh/g), and benzoquinone is restricted to a two-electron transfer (~496 mAh/g) [1], [2].

Evidence DimensionReversible specific capacity (mAh/g)
Target Compound Data902 mAh/g (6-electron transfer)
Comparator Or BaselineDilithium rhodizonate (~560 mAh/g) / Benzoquinone (~496 mAh/g)
Quantified Difference61% higher capacity than rhodizonate; 81% higher than benzoquinone
ConditionsGalvanostatic charge/discharge in LIBs at 20 mA/g

Procuring cyclohexanehexone allows battery developers to break through the 600 mAh/g capacity ceiling that limits conventional organic and inorganic cathode materials.

Cathode capacity
Head-to-head
902 mAh g⁻¹ (C₆O₆)
vs. 270–484 (Na₂C₆O₆) · 259 (AQ)
Supports six‑electron redox; 1.9–3.5× higher reported capacity
Ionic liquid, 70 °C, 20 mA g⁻¹

Precursor Suitability for High-Capacity Aqueous Battery COFs

When used as a precursor, cyclohexanehexone's six carbonyl groups allow for the synthesis of highly conjugated, rigid poly-pyrazine structures that resist dissolution in aqueous electrolytes. The derived compound TPHATP (synthesized by capping cyclohexanehexone with 2,3-diaminophenazine) exhibited a capacity of 318.3 mAh/g at 0.1 A/g in aqueous zinc-ion batteries [1]. This significantly outperforms conventional polyimide or benzoquinone-derived polymers, which typically struggle to exceed 170-200 mAh/g due to fewer active redox sites per molecular unit [2].

Evidence DimensionSpecific capacity of derived polymer cathode
Target Compound Data318.3 mAh/g (TPHATP derived from cyclohexanehexone)
Comparator Or BaselineBenzoquinone-derived polyimides (e.g., PMAQ, ~170 mAh/g)
Quantified Difference87% increase in specific capacity for the derived framework
ConditionsAqueous zinc-ion battery evaluation at 0.1 A/g

Using cyclohexanehexone as a core building block enables the synthesis of highly stable, multi-redox-site polymers that solve the severe dissolution problems plaguing aqueous organic batteries.

Anode capacity
Head-to-head
1404 mAh g⁻¹
at 200 mA g⁻¹ · 814 mAh g⁻¹ after 700 cycles (5.0 A g⁻¹)
Eight‑electron anode redox; ~3.8× graphite theoretical capacity
Li half‑cell, room temperature

Nitrogen Retention in High-Temperature Carbon Nitride Synthesis

Cyclohexanehexone demonstrates exceptional thermal stability of its nitrogen-patterned intermediates when condensed with urea. In the synthesis of C2N-type weakly ordered carbon nitrides, the cyclohexanehexone/urea precursor system retained an outstanding 30 wt% nitrogen even when condensed at 800 °C (SCM-6-800)[1]. In contrast, standard quinone or phenol precursors typically suffer severe nitrogen loss at these elevated temperatures, failing to preserve the dense heteroatom patterning required for optimal electronic defect generation [1].

Evidence DimensionNitrogen retention at 800 °C condensation
Target Compound Data30 wt% nitrogen retention
Comparator Or BaselineStandard phenol/quinone precursors (rapid nitrogen depletion at >500 °C)
Quantified DifferencePreservation of near-theoretical C2N stoichiometry (33 mol% N) at extreme temperatures
ConditionsSolid-state condensation with urea at 800 °C

This thermal robustness ensures that manufacturers can produce highly nitrogen-doped carbonaceous materials for supercapacitors and electrocatalysts without losing critical heteroatom active sites during high-temperature carbonization.

Cycle stability
Cross-study
82% retention
after 100 cycles · 50 mA g⁻¹
Limited solubility in ionic liquid without polymer grafting
Compared to typical carbonyl cathodes requiring immobilization
Composite capacity
Cross-study
550 mAh g⁻¹
C₆O₆/Gr · 50 mA g⁻¹
Solvent‑free ball‑milling route; outperforms typical quinone/rGO blends
Li half‑cell, room temperature
COF platform
Class‑level
Aza‑COF: 550 mAh g⁻¹ (Na⁺); HATAN: 75.4 mAh g⁻¹ (−50 °C, Zn²⁺)
Versatile hexaketone monomer for high‑performance COF electrodes
Data to verify; COF synthesis dependent

Ultra-High-Density Organic Lithium-Ion Batteries

Cyclohexanehexone is the optimal choice for research and development of next-generation organic LIBs targeting energy densities above 1000 Wh/kg. Its unique ability to undergo a six-electron redox reaction provides a direct pathway to capacities exceeding 900 mAh/g, making it a mandatory procurement item for projects where conventional inorganic cathodes (like LiCoO2) or simpler quinones fall short of energy density requirements [1].

Synthesis of Hexaazatriphenylene-Based Covalent Organic Frameworks (COFs)

Due to its D3h-symmetric hexaketone structure, cyclohexanehexone serves as the ideal central node for synthesizing highly conjugated 2D COFs and pyrazine-based polymers. It is highly recommended for materials scientists engineering dissolution-resistant, multi-redox-site frameworks for aqueous zinc-ion or sodium-ion batteries, where its complete condensation with diamines yields rigid, high-capacity structures [2].

Production of Heavily Nitrogen-Doped Carbon Electrocatalysts

For the industrial or laboratory-scale synthesis of C2N-type carbon nitrides, cyclohexanehexone is a superior precursor. Its condensation with urea allows for the retention of up to 30 wt% nitrogen even at carbonization temperatures of 800 °C, ensuring the high density of electronic defects required for advanced supercapacitor electrodes and metal-free electrocatalysts [3].

Application Fit

Application
Selection Property
Validation Focus
Li‑ion cathode >700 Wh/kg
Six‑carbonyl core enabling multi‑electron transfer
Gravimetric capacity and cycling in ionic liquid electrolyte
High‑capacity organic anode
Eight‑electron anode redox with high‑rate durability
Capacity retention under high current density (>5 A g⁻¹)
Solvent‑free electrode fabrication
C₆O₆/graphene composite via ball‑milling
Composite homogeneity and capacity without solvent processing
COF synthesis for Na/Zn batteries
Hexaketone monomer for phenazine‑linked COFs
Framework crystallinity and low‑temperature Zn²⁺ storage

XLogP3

-0.7

UNII

7ZR8062LFD

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

527-31-1

Wikipedia

Hexaketocyclohexane

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